Ethyl 5-(4-formylphenoxy)pentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(4-formylphenoxy)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-17-14(16)5-3-4-10-18-13-8-6-12(11-15)7-9-13/h6-9,11H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVYFIUTCQGGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Studies
Synthesis of Ethyl 5-(4-formylphenoxy)pentanoate
The principal and most well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis is achieved by reacting 4-hydroxybenzaldehyde (B117250) with a suitable ethyl 5-halopentanoate, such as ethyl 5-bromopentanoate, in the presence of a base.
The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl 5-halopentanoate, displacing the halide and forming the ether linkage. The presence of an electron-withdrawing formyl group on the aromatic ring can influence the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide.
In the context of the Williamson ether synthesis for preparing this compound, catalysts, particularly phase-transfer catalysts (PTCs), play a crucial role in enhancing reaction efficiency and selectivity. While the base, such as potassium carbonate, is a reagent necessary for the deprotonation of the phenol (B47542), PTCs facilitate the reaction between reactants that are in different phases (solid-liquid or liquid-liquid).
The phenoxide salt of 4-hydroxybenzaldehyde, being ionic, has low solubility in the organic solvents typically used for this synthesis, where the alkyl halide is soluble. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like Tetrabutylammonium Bromide (TBAB), helps to overcome this phase barrier. youtube.com The lipophilic cation of the PTC pairs with the phenoxide anion, transporting it from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide can occur at a much faster rate. youtube.com This significantly improves the reaction yield and allows for the use of milder reaction conditions.
The choice of catalyst and reaction conditions can have a substantial impact on the efficiency of the synthesis. Key parameters that are optimized include the specific phase-transfer catalyst, the base, the solvent, and the reaction temperature. For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation, thereby increasing the nucleophilicity of the alkoxide. numberanalytics.com The use of potassium carbonate as a base is common as it is effective and milder than alternatives like sodium hydride. pnu.ac.irvedantu.com
Research into the Williamson ether synthesis for various aryl ethers has demonstrated that the combination of a suitable base and a phase-transfer catalyst leads to high yields and selectivity for O-alkylation over potential C-alkylation, which can be a competing side reaction. researchgate.net The efficiency of the catalyst is dependent on its ability to effectively shuttle the phenoxide into the organic phase. capes.gov.br
The following table summarizes typical catalytic systems and their effects on the synthesis of aryl ethers via the Williamson synthesis, which are applicable to the formation of this compound.
| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
| Tetrabutylammonium Bromide (TBAB) | K₂CO₃ | DMF | 80-100 | 4-8 | >90 | High for O-alkylation |
| None | K₂CO₃ | DMF | 100-120 | 12-24 | Moderate | Good |
| Tetrabutylammonium Iodide (TBAI) | K₂CO₃ | DMSO | 70-90 | 6-10 | >90 | High for O-alkylation |
| 18-Crown-6 | K₂CO₃ | Acetonitrile | 80 | 8-12 | High | High for O-alkylation |
Table 1: Representative Catalytic Conditions for the Williamson Ether Synthesis of Aryl Ethers. This table is a representation of typical conditions and outcomes and may not reflect the exact results for this compound without specific experimental data.
Derivatization and Complex Molecular Architectures
Transformations of the Formyl Group
The aldehyde functionality is a primary site for a variety of chemical reactions, including reductive amination, oxidation, reduction, and condensation.
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting the aldehyde into an amine. This can be achieved through either a one-pot direct reaction or a stepwise procedure involving the isolation of an intermediate Schiff base.
Direct reductive amination involves the reaction of the aldehyde with an amine in the presence of a reducing agent. This one-pot method is efficient for synthesizing a wide range of primary and secondary amines. mdpi.com The reaction proceeds through the in-situ formation of a Schiff base or an enamine, which is then immediately reduced. While specific studies on Ethyl 5-(4-formylphenoxy)pentanoate are not extensively detailed in the provided results, analogous linkers have been shown to be applicable to a broad range of primary amines, including aniline. nih.gov The Leuckart reaction, a classic method for reductive amination using formic acid or its derivatives as the reducing agent, is a well-established one-pot procedure for converting aldehydes to amines. mdpi.com Catalytic reductive amination using hydrogen gas and a metal catalyst, such as Raney Nickel, is another direct approach. scirp.org
Table 1: General Conditions for Direct Reductive Amination
| Reagent System | Amine | Typical Conditions | Product Type |
|---|---|---|---|
| NaBH₃CN, MeOH | Primary or Secondary Amine | Mildly acidic pH, room temperature | Secondary or Tertiary Amine |
| H₂, Ni-Raney Catalyst | Ammonia | Elevated temperature and pressure | Primary Amine scirp.org |
| Formic Acid/Ammonium (B1175870) Formate | Primary or Secondary Amine | Heating | Secondary or Tertiary Amine mdpi.com |
The stepwise procedure involves two distinct steps: first, the condensation of the aldehyde with a primary amine to form a stable imine, also known as a Schiff base. ijprajournal.com This reaction is often catalyzed by a small amount of acid. mediresonline.org The intermediate Schiff base can be isolated and purified before the second step, which is the reduction of the imine to the corresponding amine. This method offers greater control over the reaction and allows for the characterization of the intermediate. The formation of Schiff bases is typically achieved by refluxing the aldehyde and a primary amine in a suitable solvent like ethanol (B145695). mediresonline.org
The general reaction for Schiff base formation is: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O vulcanchem.com
Following formation, the imine can be reduced to the amine using various reducing agents.
Table 2: Synthesis of Amines via Stepwise Reductive Amination
| Step | Reaction | Typical Reagents | Typical Conditions |
|---|---|---|---|
| 1. Imine Formation | Condensation | Primary Amine, Acetic Acid (cat.) | Reflux in Ethanol mediresonline.org |
| 2. Imine Reduction | Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727), 0°C to room temp. |
The formyl group can be easily oxidized to a carboxylic acid or reduced to a hydroxyl group, providing further avenues for derivatization.
Oxidation: Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. organic-chemistry.org A mild and efficient method involves the use of Oxone (potassium peroxymonosulfate) in a solvent like dimethylformamide (DMF). researchgate.net Other common reagents include potassium permanganate (B83412) (KMnO₄) and pyridinium (B92312) chlorochromate (PCC) with periodic acid (H₅IO₆). organic-chemistry.org This transformation converts the aldehyde into a carboxyl group, yielding 5-(4-carboxyphenoxy)pentanoic acid ethyl ester.
Reduction: The aldehyde can be selectively reduced to a primary alcohol in the presence of the ester group using mild reducing agents. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation, typically carried out in an alcoholic solvent like methanol or ethanol at room temperature. msu.edu This reaction would yield Ethyl 5-(4-(hydroxymethyl)phenoxy)pentanoate.
Beyond primary amines, the formyl group of this compound can undergo condensation reactions with other nitrogen-containing nucleophiles. These reactions are crucial for creating a variety of heterocyclic structures and other complex derivatives. For instance, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, while reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) produces hydrazones. These reactions are foundational in the synthesis of many biologically active molecules and ligands for metal complexes.
Reductive Amination for Amine and Schiff Base Synthesis
Modifications of the Ester Linkage
The ethyl ester group is another key reactive site within the molecule. The most common transformation is its hydrolysis to a carboxylic acid.
Ester Hydrolysis: The ester can be cleaved under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-(4-formylphenoxy)pentanoic acid. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium. This modification unmasks a carboxylic acid functionality, which can then be used for further reactions, such as amide bond formation.
Aminolysis to Yield Amide Derivatives
The ester functionality of this compound can undergo aminolysis to furnish the corresponding amide derivatives. This reaction typically involves the treatment of the ester with ammonia, a primary amine, or a secondary amine. wikipedia.orgechemi.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the ester. Although the alkoxy group is a poorer leaving group than a halide, the reaction can be driven to completion, often with the aid of heat or catalysis. chemistrysteps.com The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel an ethoxide ion, yielding the amide. chemistrysteps.com
A related and highly relevant transformation is the reductive amination of the aldehyde group, which can be followed by intramolecular aminolysis. For instance, studies on the analogous compound, 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, have demonstrated successful reductive amination with a variety of primary amines. nih.gov This suggests that this compound can be readily converted into an intermediate amino ester, which can then undergo intramolecular cyclization to form lactams, a class of cyclic amides.
Table 1: Representative Aminolysis and Reductive Amination Reactions
| Reactant | Reagent | Product Type | Potential Application |
| This compound | Primary Amine (e.g., R-NH2) | N-Substituted Amide | Synthesis of functionalized linkers and scaffolds |
| This compound | Ammonia | Primary Amide | Precursor for further chemical modifications |
| This compound | Primary Amine / Reducing Agent | Secondary Amino Ester | Intermediate for heterocyclic synthesis |
Hydrolysis for Carboxylic Acid Generation
The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-(4-formylphenoxy)pentanoic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgyoutube.com
Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.comchemguide.co.uk The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.com
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that is generally preferred for its higher yields and simpler product isolation. chemguide.co.uk The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid. libretexts.orgyoutube.com
Table 2: Conditions for Hydrolysis of this compound
| Hydrolysis Type | Reagents | Key Features |
| Acid-Catalyzed | Dilute H2SO4 or HCl, excess H2O, heat | Reversible reaction |
| Base-Catalyzed (Saponification) | Aqueous NaOH or KOH, heat | Irreversible reaction, forms carboxylate salt |
Alcoholysis for Ester Exchange
Transesterification, or alcoholysis, allows for the conversion of the ethyl ester of this compound into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org This equilibrium-driven reaction can be shifted towards the desired product by using a large excess of the new alcohol. masterorganicchemistry.com
Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide corresponding to the new alcohol is used to attack the ester carbonyl. masterorganicchemistry.com This process is particularly useful for introducing different alkyl or aryl groups into the ester functionality, thereby modifying the physical and chemical properties of the molecule. For instance, transesterification with a higher boiling point alcohol can be driven by the removal of the more volatile ethanol.
Strategic Derivatization for Heterocyclic Compound Synthesis
The dual functionality of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Precursors to 4,5-Dihydrobenzo[f]chemistrysteps.comfiveable.meoxazepin-3(2H)-one Systems
This compound is a key starting material for the synthesis of 4,5-dihydrobenzo[f] chemistrysteps.comfiveable.meoxazepin-3(2H)-one derivatives. The synthesis typically begins with a reductive amination of the formyl group with an amino acid ester. The resulting intermediate, an amino diester, can then undergo an intramolecular cyclization to form the seven-membered lactam ring of the oxazepinone system. This cyclization is often promoted by a base, which deprotonates the nitrogen, facilitating the nucleophilic attack on the ester carbonyl. The development of synthetic routes to such heterocyclic systems is of considerable interest due to their potential biological activities. nih.gov
Cyclization Reactions from Intermediate Amino Esters
The intermediate amino esters, generated via reductive amination of this compound, are versatile precursors for a variety of cyclization reactions. researchgate.net For example, intramolecular condensation between the newly formed secondary amine and the terminal ester group can lead to the formation of macrocyclic lactams, depending on the reaction conditions and the length of the tether connecting the two functional groups. Furthermore, the formyl group can be converted to other functionalities, such as a nitrile or an oxime, which can then participate in cyclization reactions to generate different heterocyclic scaffolds. nih.gov
Incorporation into Polymeric and Supramolecular Structures
The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers. fiveable.me The aldehyde and ester groups can participate in various polymerization reactions. For example, the aldehyde can undergo reactions to form polyacetals or be involved in condensation polymerizations with other suitable co-monomers. The ester group can be utilized in polyesterification reactions. The presence of both functionalities allows for the creation of polymers with pendant reactive groups that can be further modified post-polymerization. nih.govacs.org
In the realm of supramolecular chemistry, molecules like this compound, which possess both hydrogen bond donating (after conversion of the aldehyde to a hydroxyl or amide) and accepting sites, can participate in the formation of well-ordered, non-covalent assemblies. brighton.ac.ukresearchgate.net The aromatic ring and the flexible aliphatic chain also contribute to the potential for van der Waals and π-π stacking interactions, which are crucial in the self-assembly of complex supramolecular architectures. researchgate.net The ability to form such organized structures is of great interest for applications in materials science, including the development of gels, liquid crystals, and other functional materials. brighton.ac.uk
Role as a Monomer or Cross-linking Agent
A monomer must possess reactive sites that allow it to bond with other monomers to form a polymer chain. Cross-linking agents, similarly, have multiple reactive sites that can bridge different polymer chains, creating a network structure. The formyl (aldehyde) group on the phenoxy ring of this compound could theoretically participate in certain polymerization reactions, such as condensation polymerization with appropriate co-monomers. However, no studies have been published that detail such a process.
Likewise, its potential as a cross-linking agent has not been reported. Cross-linking is crucial for modifying the mechanical and thermal properties of polymers, but other more established and often more reactive bi- or multi-functional molecules are typically employed for this purpose.
Formation of Phthalocyanine (B1677752) Precursors
Phthalocyanines are large, aromatic macrocyclic compounds that are synthesized from phthalic acid derivatives, most commonly phthalonitriles. The synthesis involves the cyclotetramerization of these precursors. While various substituted phthalonitriles are used to impart specific properties to the final phthalocyanine molecule, there is no evidence in the literature to suggest that this compound is used as a starting material or an intermediate in the creation of any phthalocyanine precursors. The conversion of the formyl and ester groups of this compound into the necessary dinitrile functionality would require a multi-step synthetic pathway that has not been described in published research.
Advanced Spectroscopic Characterization Focusing on Structural Elucidation and Theoretical Comparisons
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of Ethyl 5-(4-formylphenoxy)pentanoate provides a wealth of information regarding the number of different types of protons, their electronic environments, and their proximity to one another. The spectrum, typically recorded in a deuterated solvent like CDCl₃, shows distinct signals for each unique proton in the molecule.
The aldehyde proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring, causing it to appear at a characteristic downfield chemical shift of approximately 9.88 ppm as a singlet. The protons on the aromatic ring exhibit a typical AA'BB' splitting pattern. The two protons ortho to the formyl group are observed as a doublet around 7.84 ppm, while the two protons ortho to the ether linkage appear as a doublet around 6.98 ppm.
The protons of the pentanoate chain show predictable multiplicities and chemical shifts. The two protons of the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) resonate around 4.05 ppm as a triplet. The ethyl ester group protons are seen as a quartet at approximately 4.14 ppm for the -O-CH₂- group and a triplet at about 1.25 ppm for the terminal methyl (-CH₃) group. The remaining methylene protons of the pentanoate chain appear as multiplets in the upfield region of the spectrum.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.88 | s | 1H | -CHO |
| 7.84 | d | 2H | Ar-H (ortho to -CHO) |
| 6.98 | d | 2H | Ar-H (ortho to -O-) |
| 4.14 | q | 2H | -OCH₂CH₃ |
| 4.05 | t | 2H | Ar-O-CH₂- |
| 1.88-1.78 | m | 4H | -CH₂CH₂CH₂- |
| 1.25 | t | 3H | -OCH₂CH₃ |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately 190.7 ppm. The ester carbonyl carbon is also found downfield, but at a slightly lower chemical shift of around 173.0 ppm. The aromatic carbons show signals in the range of 114.0 to 164.0 ppm, with the carbon attached to the ether oxygen being the most deshielded among them. The carbons of the aliphatic chain and the ethyl ester group resonate in the upfield region of the spectrum.
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 190.7 | -CHO |
| 173.0 | -COO- |
| 163.9 | Ar-C (C-O) |
| 131.9 | Ar-C (C-CHO) |
| 130.0 | Ar-CH (ortho to -CHO) |
| 114.3 | Ar-CH (ortho to -O-) |
| 67.6 | Ar-O-CH₂- |
| 60.5 | -OCH₂CH₃ |
| 33.8 | -CH₂COO- |
| 28.5 | Ar-O-CH₂CH₂- |
| 21.8 | -CH₂CH₂COO- |
| 14.2 | -OCH₂CH₃ |
While one-dimensional NMR provides information about the types of protons and carbons present, two-dimensional NMR techniques are essential for confirming the connectivity between them.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a COSY spectrum would show a correlation between the quartet at 4.14 ppm and the triplet at 1.25 ppm, confirming the presence of the ethyl group. It would also show correlations between the adjacent methylene groups in the pentanoate chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For example, the signal for the aldehyde proton at 9.88 ppm would correlate with the carbon signal at 190.7 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
A strong absorption band around 1685 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The C=O stretching of the ester group is typically observed at a higher frequency, around 1730 cm⁻¹. The C-H stretching of the aldehyde group can be seen as a pair of weak bands around 2830 and 2730 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether and ester groups are observed in the 1300-1000 cm⁻¹ region.
FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2940 | C-H stretch | Aliphatic |
| ~2830, ~2730 | C-H stretch | Aldehyde |
| ~1730 | C=O stretch | Ester |
| ~1685 | C=O stretch | Aldehyde |
| ~1600, ~1580 | C=C stretch | Aromatic |
| ~1250 | C-O stretch | Aryl ether |
| ~1160 | C-O stretch | Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions.
The aromatic ring and the carbonyl groups are the primary chromophores in the molecule. The intense absorption bands observed in the UV region are typically due to π → π* transitions within the benzene (B151609) ring and the conjugated system involving the formyl group. A weaker absorption band at a longer wavelength, often in the near-UV or visible region, can be attributed to the n → π* transition of the carbonyl groups.
UV-Vis Data for this compound
| λmax (nm) | Type of Transition | Chromophore |
| ~280 | π → π | Phenyl ring and C=O |
| ~320 | n → π | C=O |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (250.28 g/mol ).
The fragmentation pattern provides valuable structural information. Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, the cleavage of the pentanoate chain, and the loss of the formyl group (-CHO). The analysis of these fragment ions helps to piece together the structure of the molecule and confirm the identity of the compound.
Key Fragments in the Mass Spectrum of this compound
| m/z | Identity |
| 250 | [M]⁺ |
| 221 | [M - CHO]⁺ |
| 205 | [M - OCH₂CH₃]⁺ |
| 121 | [HOC₆H₄CHO]⁺ |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.com This powerful analytical technique provides unequivocal evidence of molecular connectivity, conformation (the spatial arrangement of atoms), and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. springernature.comresearchgate.net The process involves irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be determined and the full molecular structure can be refined. rsc.org
As of the current date, a search of publicly accessible crystallographic databases has not yielded an experimentally determined crystal structure for this compound. Therefore, the following analysis is based on established crystallographic principles and data from structurally analogous compounds containing the same key functional groups: an aromatic aldehyde, a phenoxy ether linkage, and an ethyl ester chain. researchgate.netlibretexts.org This predictive approach allows for a scientifically grounded discussion of the expected solid-state characteristics of the title compound.
Detailed Research Findings
Anticipated Crystal Packing and Intermolecular Interactions: The solid-state architecture of this compound will be dictated by a network of non-covalent interactions. The presence of a polar aldehyde group, an ether oxygen, and an ester moiety, combined with an aromatic ring, suggests that the following interactions will be crucial in stabilizing the crystal lattice:
Hydrogen Bonding: While lacking strong hydrogen bond donors like -OH or -NH, the molecule contains multiple hydrogen bond acceptors, namely the oxygen atoms of the formyl group, the ether linkage, and the ester's carbonyl group. Weak C-H···O hydrogen bonds are expected to be prevalent, where C-H groups from the aromatic ring or the ethyl/pentyl chains of neighboring molecules interact with these oxygen acceptors.
CH-π Interactions: Interactions between the electron-rich π-system of the aromatic ring and C-H bonds from the aliphatic chains of nearby molecules are also anticipated. acs.org
Dipole-Dipole Interactions: The formyl and ester functional groups possess significant dipole moments. lumenlearning.com The crystal packing will likely arrange the molecules to optimize these dipole-dipole interactions, with the positive end of one dipole aligning with the negative end of a neighboring one.
These interactions collectively guide the self-assembly of the molecules into a highly ordered, three-dimensional lattice. Studies on other aromatic esters have shown that interactions involving the ester groups can be a key feature of the crystal structure. acs.org
Interactive Data Tables
The following table presents hypothetical, yet representative, crystallographic data for this compound, based on common values for similar small organic molecules. mdpi.com This data is for illustrative purposes pending experimental determination.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C14H18O4 |
| Formula Weight | 250.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.5 |
| c (Å) | 15.0 |
| α (°) | 90 |
| β (°) | 95.0 |
| γ (°) | 90 |
| Volume (ų) | 1333.1 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.247 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is employed to predict a wide array of properties for Ethyl 5-(4-formylphenoxy)pentanoate.
Geometry optimization is a fundamental DFT procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.
The analysis of molecular conformation involves identifying various stable isomers (conformers) and their relative energies. arxiv.org The flexible pentanoate chain and the rotatable bonds associated with the ether and ester groups suggest that this compound can exist in multiple low-energy conformations. A potential energy surface scan, where the energy is calculated as a function of the rotation around specific bonds, can reveal these stable conformers. The most stable conformer, or the global minimum, represents the most likely structure of the molecule in the gas phase. arxiv.org This analysis is crucial as different conformations can exhibit distinct chemical and physical properties.
The electronic structure of a molecule is key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govsci-hub.se A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sci-hub.se Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenoxy group, while the LUMO may be centered on the electron-withdrawing formyl group. Charge transfer from the donor portion to the acceptor portion of the molecule is a possibility, which can be elucidated by this analysis. nih.gov
Table 1: Illustrative Frontier Orbital Energies and Energy Gap Note: The following data is illustrative for a generic organic molecule and does not represent specific calculated values for this compound.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| Energy Gap (ΔE) | 4.7 |
DFT calculations can accurately predict various spectroscopic parameters. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be calculated. The process involves computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical shifts, when compared to experimental data, can help confirm the molecular structure and assign spectral peaks. While machine learning models trained on DFT-level geometries can also predict chemical shifts, studies have shown that using geometries from less computationally expensive methods does not always compromise accuracy. arxiv.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.
For this compound, the MEP map would typically show:
Negative Regions (Red to Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. Such regions are expected around the oxygen atoms of the formyl and ester groups due to the high electronegativity of oxygen. researchgate.netresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the formyl group and protons on the ethyl group would likely exhibit positive potential. researchgate.net
Neutral Regions (Green): These areas have a near-zero potential.
The MEP map provides a clear, visual representation of the molecule's reactive sites and potential for intermolecular interactions. researchgate.net
Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO).
Chemical Hardness (η): Measures the resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a harder molecule. materialsciencejournal.org It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. researchgate.net
Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = χ² / (2η).
These descriptors provide a quantitative measure of the stability and reactivity of this compound. materialsciencejournal.org
Table 2: Illustrative Conceptual DFT Descriptors Note: The following data is based on the illustrative energies in Table 1 and does not represent specific calculated values for this compound.
| Descriptor | Formula | Illustrative Value (eV) |
| Ionization Potential (I) | -E(HOMO) | 6.5 |
| Electron Affinity (A) | -E(LUMO) | 1.8 |
| Electronegativity (χ) | (I+A)/2 | 4.15 |
| Chemical Hardness (η) | (I-A)/2 | 2.35 |
| Chemical Softness (S) | 1/η | 0.426 |
| Electrophilicity Index (ω) | χ²/(2η) | 3.66 |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and the influence of the environment.
For this compound, MD simulations can be used for:
Conformational Sampling: To explore the full range of accessible conformations in a given environment (e.g., in a solvent) and at a certain temperature. This is more exhaustive than simple potential energy scans and can reveal the relative populations of different conformers. arxiv.org
Solvent Effects: To understand how solvent molecules (like water or an organic solvent) arrange themselves around the solute and how this interaction affects the solute's conformation and properties. The explicit inclusion of solvent molecules provides a more realistic model of the molecule's behavior in solution compared to gas-phase DFT calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the chemical structure of compounds with their biological activities. This approach is pivotal in the rational design of novel molecules with enhanced efficacy.
Despite a thorough review of scientific literature, no specific QSAR studies have been published for derivatives of this compound. The absence of such research indicates a significant gap in the understanding of how structural modifications to this molecule might influence its potential biological activities. Future research in this area would be invaluable for designing and optimizing derivatives for various therapeutic or industrial applications.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
No molecular docking studies detailing the specific enzyme-ligand interactions of this compound with any biological targets have been reported in the available scientific literature. Consequently, there is no data on its binding modes or affinities with specific enzymes or receptors.
Computational screening, often employing molecular docking, is a powerful method for identifying potential modulators of biological targets from large compound libraries. However, no studies have been published that include this compound in a computational screening campaign. Therefore, its potential as a modulator for any specific biological target remains computationally un-assessed.
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling and transition state analysis are computational chemistry methods used to understand the mechanisms of chemical reactions, including identifying the lowest energy pathways and characterizing the high-energy transition states.
There are currently no published studies that focus on the theoretical modeling of the reaction pathways for the synthesis of this compound. Furthermore, no transition state analyses for its formation or reactions have been reported. Such studies would provide critical insights into the kinetics and thermodynamics of the reactions involving this compound.
Applications in Advanced Organic Synthesis and Materials Chemistry
Ethyl 5-(4-Formylphenoxy)pentanoate as a Versatile Synthetic Building Block
The reactivity of both the formyl (aldehyde) and the ethyl pentanoate moieties makes this compound a flexible tool for synthetic chemists.
Precursor to Complex Organic Molecules
The aldehyde group on the aromatic ring is a key functional group that can participate in a wide array of chemical transformations. It can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds. Furthermore, it is a prime site for carbon-carbon bond-forming reactions, such as the Wittig, Grignard, and aldol (B89426) reactions, which are fundamental in the synthesis of more complex molecular scaffolds. The ester functionality, while less reactive, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups or used in coupling reactions.
The following table outlines the potential transformations of the functional groups in this compound:
| Functional Group | Potential Transformation | Product Functional Group |
| Aldehyde | Oxidation | Carboxylic Acid |
| Aldehyde | Reduction | Alcohol |
| Aldehyde | Reductive Amination | Amine |
| Aldehyde | Wittig Reaction | Alkene |
| Aldehyde | Grignard Reaction | Secondary Alcohol |
| Ester | Hydrolysis | Carboxylic Acid |
| Ester | Ammonolysis | Amide |
| Ester | Reduction | Alcohol |
Intermediate in Multi-Step Synthesis
In the context of multi-step synthesis, this compound can serve as a crucial intermediate. Its bifunctional nature allows for sequential reactions, where one group is transformed while the other remains protected or unreactive, to be deprotected and reacted in a subsequent step. This controlled reactivity is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate target molecules. For instance, the aldehyde could first be used to build a complex side chain, followed by the hydrolysis of the ester to allow for further modification at that position. While direct examples of its use are not prevalent in the literature, the synthesis of various bioactive molecules often involves intermediates with similar structural features.
Contribution to Polymer Chemistry
The structure of this compound also suggests its potential utility in the field of polymer chemistry.
Synthesis of Specialized Polymers with Tailored Properties
The presence of two distinct functional groups allows for the possibility of incorporating this molecule into polymeric structures. The aldehyde group can be utilized in polymerization reactions, such as polycondensation with suitable co-monomers, to form novel polyesters or polyacetals. The pentanoate side chain could influence the physical properties of the resulting polymer, such as its flexibility, solubility, and thermal characteristics. By carefully selecting the co-monomers and polymerization conditions, it may be possible to synthesize specialized polymers with properties tailored for specific applications.
Role in the Development of Functional Materials
The aromatic core and reactive functional groups of this compound make it a candidate for the synthesis of functional materials.
Precursors for Phthalocyanine-Based Materials
Phthalocyanines are large, aromatic macrocycles that have found applications in areas such as dyes, catalysts, and chemical sensors. nih.gov The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives. nih.gov While this compound is not a phthalonitrile itself, it could potentially serve as a precursor to one. The formyl group could be converted to a nitrile group through established synthetic methods, such as reaction with hydroxylamine (B1172632) followed by dehydration. The resulting phenoxypentanoate-substituted phthalonitrile could then be used in the synthesis of novel phthalocyanine (B1677752) derivatives. The phenoxy-pentanoate substituent would be expected to enhance the solubility of the resulting phthalocyanine, a common challenge in the processing and application of these materials.
Applications in Chemical Sensors and Nonlinear Optics (via derivatives)
The functional groups present in this compound, particularly the aldehyde moiety, provide a reactive handle for the synthesis of a wide array of derivatives with potential applications in chemical sensing and nonlinear optics (NLO).
The development of chemical sensors often relies on molecules that can interact with specific analytes, leading to a measurable change in a physical property, such as color or fluorescence. The aldehyde group of this compound can be readily converted into various Schiff bases through condensation reactions with primary amines. By carefully selecting the amine, it is possible to introduce specific recognition sites for metal ions, anions, or neutral molecules. For instance, derivatives incorporating crown ether or calixarene (B151959) units can be designed for the selective detection of alkali metal cations. The change in the electronic properties of the conjugated system upon analyte binding can result in a distinct optical or electrochemical signal.
In the realm of nonlinear optics, materials that exhibit a large second-order or third-order nonlinear optical response are highly sought after for applications in optical communications, data storage, and optical limiting. The design of NLO-active chromophores typically involves a π-conjugated system linking an electron-donating group to an electron-accepting group. The aromatic ring of this compound can act as part of the conjugated bridge. The aldehyde group, being an electron-withdrawing group, can be further functionalized to enhance this property. For example, Knoevenagel or Wittig-type reactions can be employed to extend the conjugation and introduce stronger electron-accepting groups, thereby increasing the hyperpolarizability of the molecule. The flexible pentanoate chain can also be beneficial, potentially influencing the packing of the molecules in the solid state, which is a critical factor for achieving a large macroscopic NLO response.
Design and Synthesis of Precursors for Other Advanced Chemical Entities
The strategic placement of its functional groups makes this compound an ideal starting material for the synthesis of more complex molecules with tailored properties. Its utility as a precursor extends to the creation of liquid crystals, polymers, and other specialized organic compounds.
The elongated, somewhat rigid structure conferred by the aromatic ring and the flexible alkyl chain is a key feature in the design of liquid crystalline materials. The aldehyde group can be transformed into various mesogenic units, such as imines, stilbenes, or tolanes, through straightforward chemical modifications. By coupling this compound derivatives with other mesogenic cores, it is possible to synthesize calamitic (rod-like) liquid crystals. The ethyl pentanoate tail can influence the mesophase behavior, such as the temperature range of the nematic or smectic phases.
As a bifunctional molecule, this compound can also serve as a monomer for the synthesis of novel polymers. The aldehyde group can participate in polymerization reactions, such as polycondensation with diamines to form polyimines, or be converted to other polymerizable functionalities. For example, reduction of the aldehyde to an alcohol, followed by esterification with a polymerizable acid chloride (like acryloyl chloride), would yield a monomer suitable for radical polymerization. The resulting polymers would have pendant aromatic ether side chains, which could impart desirable thermal and mechanical properties to the material.
Furthermore, the reactivity of the aldehyde group allows for its use as a scaffold in combinatorial chemistry for the generation of libraries of compounds for biological screening. The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification and attachment to other molecular frameworks.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research could focus on developing more sustainable synthetic routes to Ethyl 5-(4-formylphenoxy)pentanoate. Traditional syntheses of similar ethers and esters often rely on harsh reagents and organic solvents. Green alternatives would be a significant advancement.
Key areas for development include:
Solvent Selection: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-derived solvents.
Catalysis: Employing heterogeneous catalysts that can be easily recovered and reused, or biocatalysts (enzymes) that operate under mild conditions.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. For instance, Williamson ether synthesis, a common method, has poor atom economy. Alternative routes, such as nucleophilic aromatic substitution activated by a different group, could be explored.
Table 1: Potential Green Chemistry Approaches for Synthesis
| Synthetic Step | Conventional Method | Potential Green Alternative |
|---|---|---|
| Ether Formation | Williamson Ether Synthesis (using alkyl halides and phenoxides with strong bases) | Microwave-assisted synthesis; Phase-transfer catalysis; Use of greener solvents like ionic liquids. |
| Esterification | Fischer-Speier esterification (acid catalyst, excess alcohol, heat) | Enzyme-catalyzed esterification (lipase); Reactive distillation to remove water byproduct. |
Exploration of Stereoselective Synthetic Pathways
This compound is an achiral molecule. However, introducing chiral centers, for instance by modifying the pentanoate backbone, would create stereoisomers. The biological activity and material properties of chiral molecules are often highly dependent on their specific stereochemistry. Therefore, developing stereoselective synthetic methods is a crucial avenue for future research.
Future investigations could involve:
Asymmetric Catalysis: Using chiral catalysts to introduce stereocenters into the aliphatic chain. For example, an asymmetric Michael addition to an α,β-unsaturated precursor could establish a chiral center.
Chiral Pool Synthesis: Starting from readily available chiral molecules to construct the desired stereoisomer.
Enzymatic Resolutions: Employing enzymes that can selectively react with one enantiomer of a racemic intermediate, allowing for the separation of stereoisomers. While extensive efforts have been made to achieve stereoselective construction of Z-α,β-unsaturated esters, success has been limited researchgate.net.
Investigation of Novel Catalytic Transformations Involving the Compound
The three distinct functional groups of this compound—aldehyde, ether, and ester—offer multiple sites for catalytic transformations to build more complex molecules.
Aldehyde Group Transformations: The formyl group is highly reactive and a prime target for C-C bond formation. Catalytic reactions like the Wittig, Horner-Wadsworth-Emmons, aldol (B89426), and Knoevenagel reactions could be explored to extend the molecule's structure. Furthermore, catalytic reduction to an alcohol or oxidation to a carboxylic acid would yield new functionalized derivatives.
Ether Linkage Modification: While generally stable, the ether bond could potentially be cleaved or rearranged under specific catalytic conditions, offering pathways to different phenolic compounds.
Ester Group Manipulation: Catalytic transesterification with different alcohols could produce a library of related esters with varying properties. Catalytic hydrolysis would yield the corresponding carboxylic acid, providing another point for modification, such as amide bond formation. The McMurry coupling reaction has been used to synthesize complex molecules from related ketone precursors, suggesting that similar catalytic strategies could be applied to this aldehyde mdpi.com.
Table 2: Potential Catalytic Transformations
| Functional Group | Reaction Type | Potential Catalyst | Resulting Structure |
|---|---|---|---|
| Aldehyde | Reductive Amination | Transition Metal (e.g., Pd, Ni) | Amine |
| Aldehyde | Knoevenagel Condensation | Base Catalyst (e.g., piperidine) | α,β-Unsaturated system |
| Aldehyde | Wittig Reaction | Ylide (Phosphonium salt/base) | Alkene |
| Ester | Transesterification | Acid, Base, or Enzyme (Lipase) | Different Ester |
Advanced Computational Studies for Deeper Mechanistic Understanding
Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, complementing experimental work. For this compound, advanced computational studies could offer significant insights.
Conformational Analysis: Determining the most stable three-dimensional structures of the molecule and understanding the rotational barriers around its flexible bonds.
Electronic Structure Analysis: Calculating properties like molecular orbital energies (HOMO/LUMO) and electrostatic potential maps to predict the most reactive sites. This would be particularly useful for understanding the reactivity of the aldehyde in the presence of the other functional groups.
Reaction Mechanism Simulation: Using methods like Density Functional Theory (DFT) to model the transition states and energy profiles of potential reactions, which can help in optimizing reaction conditions and selecting appropriate catalysts. Similar DFT studies have been used to investigate Z,E-isomerism in other complex organic molecules mdpi.com. Hirshfeld surface analysis could also be employed to quantify intermolecular interactions that direct crystal packing nih.gov.
Integration into Emerging Fields of Chemical Science
The unique bifunctional nature of this compound makes it an attractive building block for materials and molecules in cutting-edge areas of chemistry.
Supramolecular Chemistry and Crystal Engineering: The aldehyde group can participate in hydrogen bonding or form reversible covalent bonds (e.g., imines), making the molecule a candidate for designing self-assembling systems, molecular cages, or metal-organic frameworks (MOFs).
Polymer Chemistry: The molecule could serve as a monomer or a functional cross-linker. Polymerization involving the aldehyde group or after its conversion to another functional group (like a vinyl or hydroxyl group) could lead to novel polymers with tailored properties, such as thermal stability or specific optical characteristics, due to the aromatic ether component.
Medicinal Chemistry and Chemical Biology: As a bifunctional linker, it could be used in the synthesis of complex drug candidates or chemical probes. For instance, it could connect a pharmacophore to a targeting moiety. The aldehyde provides a handle for bioconjugation to proteins or other biomolecules.
Q & A
Q. What are the established synthetic routes for Ethyl 5-(4-formylphenoxy)pentanoate, and what reaction conditions optimize yield?
The synthesis typically involves nucleophilic substitution between 4-formylphenol and ethyl 5-bromopentanoate under basic conditions (e.g., K₂CO₃/NaI in refluxing ethanol) . Key parameters include:
Q. Which spectroscopic methods are critical for characterizing this compound?
Q. How does the formyl group influence the compound’s stability during storage?
The formyl group increases susceptibility to oxidation. Storage recommendations:
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Antimicrobial : Disk diffusion assays against Bacillus subtilis or E. coli .
- Enzymatic Inhibition : Fluorescence-based assays (e.g., esterase activity via hydrolysis monitoring) .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing this compound under flow chemistry vs. batch conditions?
- Flow Chemistry : Continuous microreactors enhance heat/mass transfer, reducing side products (e.g., diaryl ethers) and improving yields (~95% vs. 80% in batch) .
- Catalyst Immobilization : Heterogeneous catalysts (e.g., SiO₂-supported K₂CO₃) enable recyclability (≥5 cycles without yield loss) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking Studies : AutoDock Vina models binding to esterase enzymes (PDB: 1TQH), showing formyl group H-bonding with Arg35 .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, highlighting hydrophobic interactions with pentanoate chains .
Q. How does the formyl group’s electronic nature affect regioselectivity in derivatization reactions?
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Q. How can isotopic labeling (e.g., ¹³C-formyl) track metabolic pathways in vitro?
- Synthesis : Use ¹³C-labeled paraformaldehyde in the phenol alkylation step .
- Tracing : LC-MS/MS detects labeled metabolites (e.g., pentanoic acid derivatives) in hepatocyte lysates .
Methodological Optimization
Q. What experimental designs mitigate low yields in large-scale synthesis?
Q. How do solvent polarity and pH influence hydrolysis kinetics of the ester group?
- Kinetic Studies : Pseudo-first-order rate constants (k) increase in polar aprotic solvents (e.g., DMSO, k ≈ 0.12 h⁻¹) due to stabilization of transition states .
- pH Dependence : Hydrolysis accelerates under alkaline conditions (pH >10), forming 5-(4-formylphenoxy)pentanoic acid .
Data Interpretation Challenges
Q. Why might NMR spectra show unexpected splitting patterns?
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Force Field Calibration : Adjust partial charges in AMBER using QM/MM-derived parameters .
- Solvent Effects : Include explicit water molecules in docking simulations to account for hydration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
